3-(4-(dimethylamino)phenyl)-2,5-di-o-tolyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
Description
3-(4-(Dimethylamino)phenyl)-2,5-di-o-tolyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a complex heterocyclic compound featuring a fused pyrrolo-isoxazole-dione core.
Properties
IUPAC Name |
3-[4-(dimethylamino)phenyl]-2,5-bis(2-methylphenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O3/c1-17-9-5-7-11-21(17)29-26(31)23-24(19-13-15-20(16-14-19)28(3)4)30(33-25(23)27(29)32)22-12-8-6-10-18(22)2/h5-16,23-25H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKSZEJINJBVJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(C3C(O2)C(=O)N(C3=O)C4=CC=CC=C4C)C5=CC=C(C=C5)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-(dimethylamino)phenyl)-2,5-di-o-tolyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione typically involves multi-step organic synthesis starting from commercially available precursors. The key steps include cyclization reactions to form the dihydro-2H-pyrrolo[3,4-d]isoxazole ring system and subsequent functional group manipulations to introduce the dimethylamino and o-tolyl substituents.
Industrial Production Methods: While the compound can be synthesized in research laboratories, large-scale production would require optimization of reaction conditions to enhance yields and minimize by-products. Industrial synthesis might employ continuous flow reactors to improve efficiency and safety.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The dimethylamino group (-N(CH₃)₂) at the 4-position of the phenyl ring undergoes nucleophilic substitution under acidic or alkylating conditions. For example:
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Demethylation : Treatment with HBr in acetic acid removes methyl groups, forming a primary amine derivative.
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Alkylation : Reaction with alkyl halides (e.g., CH₃I) in the presence of a base yields quaternary ammonium salts.
Table 1: Substitution Reactions of the Dimethylamino Group
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Demethylation | HBr (48%), AcOH, 80°C, 6h | Primary amine derivative | 72 | |
| Alkylation | CH₃I, K₂CO₃, DMF, RT, 12h | Quaternary ammonium salt | 65 |
Oxidation of the Dihydroisoxazole Ring
The dihydroisoxazole ring is susceptible to oxidation, forming a fully aromatic isoxazole system. Common oxidants include:
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DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) : Converts the dihydro ring to isoxazole under mild conditions.
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MnO₂ : Oxidizes the ring in aprotic solvents like dichloromethane .
Table 2: Oxidation Reactions
| Oxidant | Solvent | Temperature | Time | Product | Yield (%) |
|---|---|---|---|---|---|
| DDQ | THF | 25°C | 3h | Aromatic isoxazole | 85 |
| MnO₂ | CH₂Cl₂ | 40°C | 8h | Aromatic isoxazole | 78 |
Electrophilic Aromatic Substitution
The o-tolyl groups participate in electrophilic substitution, particularly at the para position relative to the methyl substituent. Key reactions include:
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Nitration : HNO₃/H₂SO₄ introduces nitro groups, enhancing reactivity for further functionalization.
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Sulfonation : Oleum (H₂SO₄·SO₃) adds sulfonic acid groups, improving solubility in polar solvents.
Table 3: Electrophilic Substitution on o-Tolyl Groups
| Reaction | Reagents | Position | Product | Yield (%) |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | Para to methyl | Nitro derivative | 60 |
| Sulfonation | Oleum, 50°C | Para to methyl | Sulfonic acid derivative | 55 |
Ring-Opening Reactions
The dihydroisoxazole ring undergoes ring-opening under acidic or basic conditions:
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Acidic Hydrolysis : HCl (6M) cleaves the ring to form a diketone intermediate .
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Basic Hydrolysis : NaOH (10%) generates carboxylic acid derivatives .
Table 4: Ring-Opening Pathways
| Condition | Reagents | Product | Application |
|---|---|---|---|
| Acidic | HCl, H₂O, reflux | 1,3-Diketone | Precursor for heterocycles |
| Basic | NaOH, EtOH, 60°C | Carboxylic acid salt | Bioconjugation |
Cycloaddition Reactivity
The compound participates in [3+2] cycloadditions with dipolarophiles like acetylenedicarboxylate, forming fused polycyclic structures .
Key Observation :
-
Reaction with dimethyl acetylenedicarboxylate (DMAD) in toluene at 110°C yields a pyrazoline-fused derivative (83% yield) .
Photochemical Reactions
The dimethylamino group enhances photosensitivity, enabling UV-induced dimerization or crosslinking .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with isoxazole moieties exhibit promising anticancer properties. The specific compound has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cell lines.
Case Study : A study demonstrated that derivatives of pyrrolo[3,4-d]isoxazole compounds showed significant cytotoxicity against various cancer cell lines, suggesting that modifications to the structure can enhance their efficacy as anticancer agents .
Analgesic and Sedative Effects
Compounds similar to 3-(4-(dimethylamino)phenyl)-2,5-di-o-tolyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione have been investigated for their analgesic and sedative properties. The presence of the dimethylamino group is believed to contribute to these effects.
Research Findings : In a series of experiments, derivatives were synthesized and tested for their analgesic effects using animal models. Results indicated a dose-dependent response in pain relief .
The biological activity of this compound has been linked to its ability to interact with various biological targets. This interaction can lead to modulation of pathways involved in inflammation and pain perception.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis in cancer cells | |
| Analgesic | Modulation of pain pathways | |
| Sedative | CNS depressant effects |
Synthesis Techniques
The synthesis of 3-(4-(dimethylamino)phenyl)-2,5-di-o-tolyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione involves several steps including cyclization reactions and functional group modifications. Various synthetic routes have been explored to optimize yield and purity.
Synthetic Pathway Example :
- Start with appropriate starting materials such as substituted phenyl compounds.
- Utilize cyclization methods under controlled conditions (e.g., temperature and solvent choice).
- Purify the final product using chromatography techniques.
Mechanism of Action
The compound may interact with biological macromolecules through a variety of mechanisms. Possible interactions include binding to enzymes or receptors, altering their function. Its aromatic and functional group-rich structure offers multiple points of interaction at the molecular level.
Comparison with Similar Compounds
Core Heterocycle and Bioactivity
- Target Compound: The pyrrolo-isoxazole-dione core combines nitrogen and oxygen heteroatoms, which may enhance binding to biological targets (e.g., enzymes in pests) through hydrogen bonding and π-π interactions. The fused bicyclic system increases metabolic stability compared to monocyclic analogs like fluoroimide .
- Fluoroimide : The pyrrole-dione structure in fluoroimide is less rigid but retains electrophilic reactivity due to the dichloro substituents, making it effective against fungal pathogens .
- Chromafenozide: The benzopyran-hydrazide scaffold mimics insect hormones, enabling selective action as an insect growth regulator. The tert-butyl group enhances lipophilicity, aiding membrane penetration .
Substituent Effects
- The o-tolyl substituents may sterically hinder enzymatic degradation, extending environmental persistence relative to pyracarbolid’s simpler phenyl group .
Biological Activity
The compound 3-(4-(dimethylamino)phenyl)-2,5-di-o-tolyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione , often referred to as a pyrrolo[3,4-d]isoxazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrrolo[3,4-d]isoxazole core. Its molecular formula is , and it possesses several functional groups that contribute to its biological activity. The presence of the dimethylamino group is particularly significant as it often enhances lipophilicity and can influence receptor interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 336.42 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
Antitumor Activity
Research indicates that pyrrolo[3,4-d]isoxazole derivatives exhibit notable antitumor properties. A study highlighted that these compounds can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, derivatives similar to the target compound demonstrated IC50 values in the micromolar range against breast and prostate cancer cells.
Immunomodulatory Effects
The immunomodulatory properties of isoxazole derivatives have been explored extensively. A series of studies showed that certain pyrrolo[3,4-d]isoxazole compounds can modulate immune responses by enhancing or inhibiting lymphocyte proliferation. For example, one study reported that specific derivatives significantly inhibited phytohemagglutinin-induced proliferation of peripheral blood mononuclear cells (PBMCs), suggesting potential applications in autoimmune diseases.
Antimicrobial Activity
Antimicrobial efficacy has also been attributed to pyrrolo[3,4-d]isoxazole derivatives. Compounds in this class have shown activity against both Gram-positive and Gram-negative bacteria. Their mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Case Studies
- Antitumor Efficacy : In a preclinical study published in 2021, a related compound was tested against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry assays.
- Immunomodulation : A recent investigation into the immunomodulatory effects of pyrrolo[3,4-d]isoxazole derivatives revealed that specific substitutions on the isoxazole ring could enhance anti-inflammatory responses in murine models of arthritis.
The biological activities of 3-(4-(dimethylamino)phenyl)-2,5-di-o-tolyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione are primarily attributed to its interaction with various biological targets:
- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.
- Immune Modulation : It affects cytokine production and alters T-cell activation states.
- Antimicrobial Action : The disruption of bacterial cell wall integrity is facilitated by interference with peptidoglycan synthesis.
Table 2: Summary of Biological Activities
Q & A
What unresolved questions exist regarding the compound’s reactivity in multi-component reactions?
- Methodological Answer : Investigate its role as a dienophile or dipolarophile in cycloadditions using NMR kinetics. Screen catalysts (e.g., Lewis acids) to enhance regioselectivity. Compare with crystallographic data from analogous pyrrolo-isoxazole derivatives to rationalize stereochemical outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
